Bienvenue dans la boutique en ligne BenchChem!

NVP-BEZ235 (hydrochloride)

PI3K inhibition biochemical assay IC50 comparison

Sourcing for experiments requiring comprehensive PI3K/Akt/mTOR blockade? NVP-BEZ235 (Dactolisib) HCl uniquely prevents the feedback activation of Akt seen with mTORC1-selective inhibitors. It has demonstrated a 43% tumor size reduction in PIK3CA wild-type colorectal cancer models (p=0.008) and a 56% decrease in proliferation. Select this ATP-competitive inhibitor for PK/PD modeling or to benchmark next-gen compounds.

Molecular Formula C30H23N5O · HCl
Molecular Weight 506
Cat. No. B1164597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BEZ235 (hydrochloride)
SynonymsDactolisib
Molecular FormulaC30H23N5O · HCl
Molecular Weight506
Structural Identifiers
SMILESCN(C1=C(N2C3=CC=C(C(C)(C)C#N)C=C3)C4=CC(C5=CC(C=CC=C6)=C6N=C5)=CC=C4N=C1)C2=O.Cl
InChIInChI=1S/C30H23N5O.ClH/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;/h4-17H,1-3H3;1H
InChIKeyVDZVGMJFBACERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NVP-BEZ235 (Hydrochloride) Procurement Guide: Dual PI3K/mTOR Inhibitor Selection Criteria for Preclinical Cancer Research


NVP-BEZ235 (hydrochloride), also known as Dactolisib hydrochloride, is an orally bioavailable, ATP-competitive dual inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). In cell-free assays, it inhibits p110α, p110β, p110δ, p110γ, and mTOR with IC₅₀ values of 4 nM, 75 nM, 7 nM, 5 nM, and 20.7 nM (or 6 nM for p70S6K in certain assays), respectively [1]. The compound demonstrates selectivity for PI3K/mTOR over a broader kinase panel, with IC₅₀ values exceeding 10 µM for non-target kinases [1]. NVP-BEZ235 (hydrochloride) is primarily utilized in preclinical oncology research to interrogate the PI3K/Akt/mTOR signaling axis, and it has been evaluated in Phase I/II clinical trials for advanced solid tumors and hematologic malignancies, although clinical development has faced challenges related to toxicity and tolerability [2][3].

Why NVP-BEZ235 Cannot Be Directly Substituted by Other PI3K or mTOR Inhibitors in Preclinical Studies


Substituting NVP-BEZ235 with a PI3K-selective inhibitor (e.g., Buparlisib/BKM120), a PI3Kα-specific inhibitor (e.g., Alpelisib/BYL719), or an allosteric mTORC1 inhibitor (e.g., Everolimus) fundamentally alters the pharmacological profile and experimental outcomes. NVP-BEZ235's dual, ATP-competitive inhibition of both PI3K and mTOR kinase activities (including mTORC1 and mTORC2) prevents the feedback activation of PI3K/Akt that occurs with mTORC1-selective rapalogs [1]. Furthermore, its pan-class I PI3K inhibition profile differs markedly from isoform-selective inhibitors in terms of pathway suppression breadth and compensatory signaling [2]. Even among other dual PI3K/mTOR inhibitors (e.g., GDC-0980/Apitolisib, VS-5584), differences in isoform potency ratios, off-target kinase engagement, pharmacokinetics, and clinical toxicity profiles preclude interchangeable use [3]. The specific quantitative evidence below establishes where NVP-BEZ235 demonstrates verifiable differentiation critical for informed scientific selection.

Quantitative Differentiation Evidence: NVP-BEZ235 vs. Key Comparators in PI3K/mTOR Pathway Inhibition


Biochemical Potency Comparison: NVP-BEZ235 vs. Buparlisib (BKM120) for PI3Kα

In cell-free biochemical assays, NVP-BEZ235 inhibits p110α (PI3Kα) with an IC₅₀ of 4 nM, which is 13-fold more potent than the pan-class I PI3K-selective inhibitor Buparlisib (BKM120), which exhibits an IC₅₀ of 52 nM for the same isoform [1]. Critically, NVP-BEZ235 also inhibits mTOR (p70S6K, IC₅₀ = 6 nM), whereas Buparlisib shows reduced potency against mTOR and does not target this kinase as a primary mechanism .

PI3K inhibition biochemical assay IC50 comparison kinase selectivity

Isoform Selectivity Profile: NVP-BEZ235 vs. GDC-0980 (Apitolisib) vs. VS-5584

Among dual PI3K/mTOR inhibitors, NVP-BEZ235 exhibits a distinct isoform selectivity profile. While NVP-BEZ235 inhibits p110β with an IC₅₀ of 75 nM, GDC-0980 (Apitolisib) inhibits p110β with an IC₅₀ of 27 nM, representing a 2.8-fold greater potency for GDC-0980 against this isoform [1][2]. Conversely, NVP-BEZ235 inhibits mTOR (p70S6K) with an IC₅₀ of 6 nM, whereas GDC-0980 inhibits mTOR with a Kᵢ of 17 nM and VS-5584 inhibits mTOR with an IC₅₀ of 3.4 nM, indicating NVP-BEZ235 has intermediate mTOR potency among these comparators [1]. All three compounds demonstrate broad kinase selectivity (>10 μM for most off-targets), but the isoform potency ratios differ substantially [3].

PI3K isoform selectivity mTOR inhibition dual inhibitor comparison kinase profiling

Cellular Antiproliferative Activity: NVP-BEZ235 vs. Everolimus in Cancer Cell Line Panel

In a panel of 21 cancer cell lines of varying origin and PI3K pathway mutation status, NVP-BEZ235 demonstrated superior antiproliferative activity compared with the allosteric mTORC1-selective inhibitor everolimus [1]. The study further demonstrated that NVP-BEZ235 prevented the feedback activation of Akt that is characteristically observed with everolimus treatment, a consequence of mTORC1 inhibition relieving negative feedback on PI3K [1]. NVP-BEZ235 also reversed hyperactivation of the PI3K/mTOR pathway induced by oncogenic p110α mutations E545K and H1047R, and inhibited proliferation of trastuzumab-resistant BT474 H1047R breast cancer cells [1].

cell proliferation assay cancer cell lines mTOR inhibitor comparison PI3K mutation

In Vivo Tumor Growth Inhibition: NVP-BEZ235 Monotherapy vs. Combination and Comparator Context

In a genetically engineered mouse model of PIK3CA wild-type colorectal cancer, longitudinal tumor surveillance by optical colonoscopy demonstrated a 97% increase in tumor size in vehicle-treated control mice (p = 0.01), compared with a 43% decrease in tumor size in NVP-BEZ235-treated mice (p = 0.008) [1]. Ex vivo analysis of treated tumors revealed a 56% decrease in proliferation (Ki-67, p = 0.003) and a 75% reduction in angiogenesis (von Willebrand factor staining, p = 0.013) [1]. In a separate U2OS osteosarcoma xenograft model, NVP-BEZ235 administered orally at 20 mg/kg once daily for 21 days significantly reduced tumor growth compared with vehicle control (p < 0.05) [2].

xenograft model in vivo efficacy tumor growth inhibition colorectal cancer

Clinical Tolerability and Toxicity Profile: NVP-BEZ235 vs. Everolimus in Phase II Trial

In a Phase II trial of advanced pancreatic neuroendocrine tumors (PNETs) comparing NVP-BEZ235 with everolimus, adverse events led to treatment discontinuation in 39% of NVP-BEZ235-treated patients compared with 16% of everolimus-treated patients [1]. In a separate Phase Ib study of advanced renal cell carcinoma, NVP-BEZ235 (twice daily, sachet formulation) resulted in dose-limiting toxicities in 5 of 10 patients across tested dose levels, and the study was terminated early due to high DLT incidence and lack of objective responses [2]. Common toxicities included fatigue, diarrhea, nausea, mucositis, and rash, which are on-target effects of combined pan-PI3K and mTOR blockade [1][2].

clinical toxicity adverse events tolerability phase II trial pancreatic neuroendocrine tumors

NVP-BEZ235 (Hydrochloride): Evidence-Based Research Application Scenarios for Procurement Decisions


Mechanistic Studies of PI3K/Akt/mTOR Feedback Signaling and Resistance Pathways

NVP-BEZ235 is optimally suited for experiments requiring simultaneous blockade of PI3K and mTOR kinase activities to prevent feedback activation of Akt, a phenomenon observed with mTORC1-selective inhibitors like everolimus. The evidence that NVP-BEZ235 prevents Akt feedback activation while demonstrating superior antiproliferative activity in a 21-cell-line panel [1] supports its use in elucidating compensatory signaling mechanisms, adaptive resistance pathways, and combination therapy rationales where PI3K reactivation is a known limitation of single-node inhibition. This application is particularly relevant for models with activating PI3K mutations (E545K, H1047R) or PTEN loss, where pathway hyperactivation drives therapeutic resistance [1].

In Vivo Preclinical Efficacy Studies in PIK3CA Wild-Type Colorectal Cancer Models

For in vivo xenograft or genetically engineered mouse models of PIK3CA wild-type colorectal cancer, NVP-BEZ235 has established quantitative efficacy benchmarks: a 43% tumor size reduction (p = 0.008) compared with 97% growth in controls, with corresponding 56% decrease in proliferation and 75% reduction in angiogenesis [2]. These data support the use of NVP-BEZ235 as a reference standard or positive control in colorectal cancer studies where the PI3K/mTOR pathway is activated through mechanisms other than PIK3CA hotspot mutations. The demonstrated antiangiogenic effect, evidenced by reduced VEGF expression and von Willebrand factor staining [2][3], further supports applications in studies examining tumor vascular biology.

PI3Kβ-Dependent Tumor Models Requiring Differentiated Isoform Selectivity

For PTEN-deficient tumor models or cancer types where p110β signaling is functionally important (e.g., certain prostate and breast cancers), NVP-BEZ235's moderate p110β potency (IC₅₀ = 75 nM) differs substantially from GDC-0980 (IC₅₀ = 27 nM, 2.8-fold more potent) and VS-5584 (IC₅₀ = 2.6-21 nM, 3.6- to 28.8-fold more potent) [4]. This quantitative differentiation means that NVP-BEZ235 should be selected when partial p110β engagement is desired, whereas GDC-0980 or VS-5584 should be selected when more potent p110β inhibition is required. This isoform selectivity profile is critical for experiments seeking to dissect the relative contributions of different PI3K isoforms to tumor maintenance.

Preclinical Safety and Tolerability Benchmarking Studies

NVP-BEZ235's well-characterized clinical toxicity profile—including a 39% treatment discontinuation rate versus 16% for everolimus in PNET patients [5], and early trial termination due to DLTs in renal cell carcinoma [6]—establishes it as a valuable tool for preclinical studies investigating the therapeutic index of PI3K/mTOR pathway inhibition. Researchers can use NVP-BEZ235 as a benchmark for evaluating next-generation dual inhibitors or combination strategies that aim to maintain pathway suppression while improving tolerability. The correlation between pharmacodynamic biomarkers (p-Akt, p-S6, p-4EBP1) and in vivo antitumor activity [7] also supports its use in PK/PD modeling studies designed to optimize dosing schedules that maximize target engagement while minimizing on-target toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-BEZ235 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.